Cas no 872849-07-5 (N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
- 1H-Indole-3-acetamide, N-[(4-fluorophenyl)methyl]-α-oxo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-
- N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
- CHEMBL1390371
- AKOS024619209
- F2001-0289
- N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- HMS2987F23
- 872849-07-5
- SMR000807243
- N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- MLS001235906
-
- インチ: 1S/C23H22FN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30)
- InChIKey: NNFGNVWEHBLXET-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CNC(C(C1=CN(C2C=CC=CC=21)CC(N1CCCC1)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 407.16451973g/mol
- どういたいしつりょう: 407.16451973g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 71.4Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.19±0.46(Predicted)
N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0289-5mg |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-40mg |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-20μmol |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-1mg |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-10mg |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-10μmol |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-25mg |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-30mg |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-5μmol |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0289-20mg |
N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-07-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamideに関する追加情報
N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide: A Comprehensive Overview
In recent years, the field of organic chemistry has witnessed remarkable advancements, particularly in the synthesis and characterization of complex molecules with potential bioactive properties. Among these, the compound CAS No 872849-07-5, also known as N-(4-fluorophenyl)methyl-2-oxo-2-{1-[2-(pyrrolidinyl)-2-ketoethyl]-1H-indol3yl}acetamide, has garnered significant attention due to its unique structural features and promising applications in drug discovery.
The molecular structure of this compound is characterized by a fluorophenyl group attached to an acetamide moiety, which is further connected to an indole ring system. The indole ring is substituted with a pyrrolidine-containing side chain, introducing a level of complexity that enhances its potential for interacting with biological targets. Recent studies have highlighted the importance of such structural motifs in modulating pharmacokinetic properties and bioavailability.
One of the most intriguing aspects of this compound is its ability to engage in multiple non-covalent interactions, a property that has been extensively explored in computational chemistry. For instance, the pyrrolidine ring within the molecule has been shown to form hydrogen bonds with amino acid residues in protein binding pockets, significantly contributing to its stability and affinity. This finding aligns with emerging trends in medicinal chemistry where heterocyclic groups are increasingly utilized to enhance drug-target interactions.
Moreover, the presence of a keto group within the molecule introduces additional functional diversity. This group not only participates in hydrogen bonding but also serves as a potential site for post-translational modifications, such as acetylation or phosphorylation. Recent research has demonstrated that such modifications can play a critical role in regulating protein function and cellular signaling pathways.
In terms of synthetic methodology, the construction of this compound involves a multi-step process that combines traditional organic reactions with modern catalytic techniques. The synthesis begins with the preparation of the indole core, followed by sequential introduction of substituents via nucleophilic aromatic substitution and amide bond formation. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and excellent stereocontrol.
The biological evaluation of this compound has revealed intriguing results. In vitro assays have demonstrated moderate inhibitory activity against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest its potential as a lead compound for developing therapeutic agents targeting Alzheimer's disease and related conditions.
Furthermore, preliminary pharmacokinetic studies indicate favorable absorption profiles, though improvements in metabolic stability are required for clinical translation. Current efforts are focused on optimizing the chemical structure to enhance half-life while maintaining bioactivity. This approach is consistent with contemporary drug development strategies that emphasize balance between efficacy and pharmacokinetic performance.
In conclusion, N-(4-fluorophenyl)methyl-2-oxo-2-{1-[2-(pyrrolidinyl)-2-ketoethyl]-1H-indol3yl}acetamide represents a compelling example of how sophisticated molecular design can yield compounds with diverse biological activities. As research continues to unravel its full potential, this compound stands at the forefront of innovative approaches in drug discovery and development.
872849-07-5 (N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide) 関連製品
- 2418692-43-8({5-(fluoromethyl)-1,2-oxazol-3-ylmethyl}(6-methoxynaphthalen-2-yl)methylamine hydrochloride)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 2060058-40-2(4-(3-Fluorophenyl)oxane)
- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)
- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 607742-55-2(Sb 742457(gsk 742457))
- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)
- 1246817-96-8(3-Methyl Pseudoephedrine)




